(R)-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine ring. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . The piperazine ring can be synthesized using a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts, such as iridium-based complexes, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with receptor sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and is studied for its serotonin reuptake inhibitory activity.
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound is an impurity standard of ketoconazole and is used in antifungal research.
Uniqueness
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a hydroxyphenyl group, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2/t18-/m1/s1 |
InChI Key |
JJFJQFJFFVLMCX-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(CCN1[C@@H]2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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